
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1,2-difluoro-1-phenylethyl group and a methyl group
Preparation Methods
The synthesis of 1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-difluoroethane and 4-methylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms or the methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Scientific Research Applications
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes and chemical transformations.
Comparison with Similar Compounds
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene can be compared with similar compounds such as:
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene: This compound has a chlorine atom instead of a methyl group, which can affect its reactivity and applications.
1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene: Similar to the previous compound but with the chlorine atom in a different position, leading to different chemical properties.
Properties
CAS No. |
59888-09-4 |
|---|---|
Molecular Formula |
C15H14F2 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(1,2-difluoro-1-phenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C15H14F2/c1-12-7-9-14(10-8-12)15(17,11-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
VRESEFYAQVAZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CF)(C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


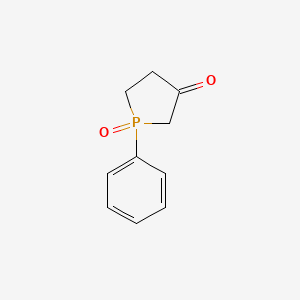
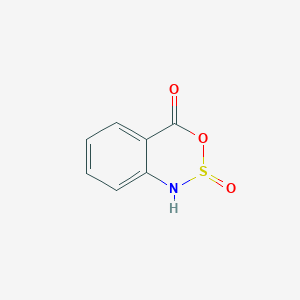
![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
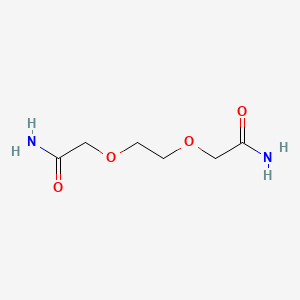
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
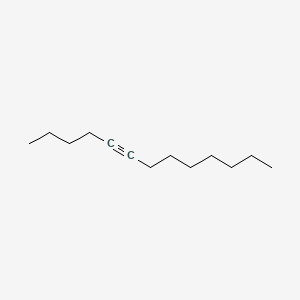
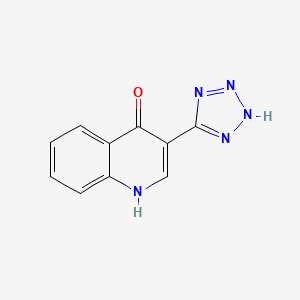
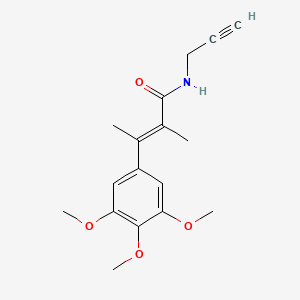
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
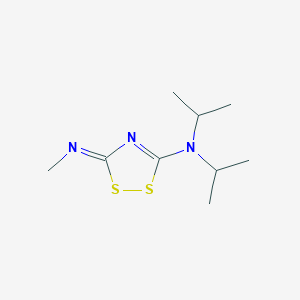
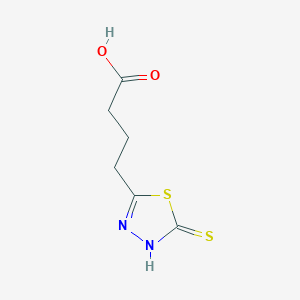
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
